molecular formula C8H9N3 B151088 Imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 132213-03-7

Imidazo[1,2-a]pyridin-6-ylmethanamine

Cat. No. B151088
M. Wt: 147.18 g/mol
InChI Key: YGXHRFPVDFQLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-6-ylmethanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are bicyclic heterocycles containing a bridgehead nitrogen atom. This scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities, among others. It has been represented in various marketed preparations and is considered a "drug prejudice" scaffold due to its potential in drug development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the stereospecific synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines using a new Horner–Emmons reagent for the direct incorporation of methyl vinylcarboxamide, leading exclusively to the desired E-isomer . Another method employs molecular iodine-promoted transimination, which proceeds via sequential oxidation, transamination, cyclization, and aromatization in one pot, forming new N-C and C-C bonds under metal-free conditions . Additionally, a reaction between 2-chloropyridines and 2H-azirines mediated by triflic anhydride has been optimized to produce C3-substituted imidazo[1,2-a]pyridines . A metal-free, three-component reaction has also been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, forming C-N, C-O, and C-S bonds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-6-ylmethanamine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic ring system consisting of a pyridine ring fused to an imidazole ring. This core structure is versatile and allows for various substitutions, which can significantly alter the compound's biological activity and pharmacological properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization and substitution. For instance, the introduction of an isopropylsulfonyl group at the 1-position can be achieved via halogen–metal exchange . The scaffold can also be functionalized with an exocyclic amine, as demonstrated in the synthesis of 8-aminated-imidazo[1,2-a]pyridines, which showed enhanced affinity towards adenosine receptor A2A . Furthermore, a novel strategy for constructing imidazo[1,2-a]pyridin-2-amine frameworks involves the addition of arylamines to nitriles followed by I2/KI-mediated oxidative C-N bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure and the nature of substituents. These compounds are known for their stability and ability to form various bonds, which is crucial for their biological activity. The imidazo[1,2-a]pyridine scaffold's versatility in forming C-N, C-O, and C-S bonds makes it a valuable moiety in the development of new therapeutic agents . The optimization of synthesis methods often aims to improve yields and selectivity while using mild reaction conditions, which is important for pharmaceutical applications .

Relevant Case Studies

Several case studies highlight the potential of imidazo[1,2-a]pyridines as therapeutic agents. For example, 3-amino-imidazo[1,2-a]pyridines have been identified as novel drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, with compound 4n being the most potent inhibitor . The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with recent progress in understanding their role as enzyme inhibitors, receptor ligands, and anti-infectious agents .

Scientific Research Applications

Therapeutic Potential

Imidazo[1,2-a]pyridine, a bicyclic 5-6 heterocyclic ring, is known as a "drug prejudice" scaffold owing to its wide range of applications in medicinal chemistry. It exhibits a variety of activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal. This scaffold is present in various marketed preparations such as zolimidine, zolpidem, and alpidem. Research has focused on modifying this scaffold to discover and develop novel therapeutic agents, making it a vital component in the synthesis of new drug-like chemical libraries for biological screening (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been a growing interest in medicinal chemistry. This includes its role as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating its versatility and importance in pharmaceutical research (Enguehard-Gueiffier & Gueiffier, 2007).

Anticancer Activities

Imidazo[1,2-a]pyridine has shown significant biologically active properties, especially in anticancer activities. This includes inhibition of various cancer-related enzymes and effectiveness against different tumor cell lines. Some imidazo[1,2-a]pyridine-based analogues are currently under human clinical trials, highlighting their potential as novel anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis for Medicinal Applications

The synthesis of imidazo[1,2-a]pyridines, crucial in medicinal chemistry, has seen developments using readily available substrates and catalysts under mild conditions. This advancement is significant for enhancing the biological activity of these compounds (Ravi & Adimurthy, 2017).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds are clinically significant in treatments related to heart and circulatory failures. Research has found that certain derivatives with biphenyl side chains are potential acetylcholinesterase (AChE) inhibitors, making them relevant in pharmaceutical applications (Kwong et al., 2019).

Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents with gastric antisecretory and cytoprotective properties. This discovery is important for developing new treatments for ulcers and related gastric conditions (Kaminski et al., 1985).

Antiviral Activity

Imidazo[1,2-a]pyridines have shown pronounced activity against human cytomegalovirus and varicella-zoster virus, underlining their potential as antiviral agents. This highlights the significance of these compounds in developing new antiviral therapies (Gueiffier et al., 1998).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHRFPVDFQLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564324
Record name 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-6-ylmethanamine

CAS RN

132213-03-7
Record name 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{imidazo[1,2-a]pyridin-6-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-6-ylmethanamine
Reactant of Route 2
Imidazo[1,2-a]pyridin-6-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridin-6-ylmethanamine
Reactant of Route 4
Imidazo[1,2-a]pyridin-6-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridin-6-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-6-ylmethanamine

Citations

For This Compound
2
Citations
W McCoull, S Boyd, MR Brown, M Coen… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of Mer and Axl kinases has been implicated as a potential way to improve the efficacy of current immuno-oncology therapeutics by restoring the innate immune response in the …
Number of citations: 10 pubs.acs.org
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.